
VX-702
Vue d'ensemble
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It acts as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), showing 14-fold higher selectivity for p38α compared to p38β .
Méthodes De Préparation
The synthesis of VX-702 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including nitration, reduction, and amide formation .
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
VX-702 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Rheumatoid Arthritis
VX-702 has been evaluated in multiple clinical trials for its efficacy in treating moderate to severe rheumatoid arthritis. Notably:
- VeRA Study : A 12-week, double-blind, placebo-controlled trial involving 313 patients assessed the drug's safety and efficacy. The study reported a dose-dependent increase in American College of Rheumatology (ACR) response rates, with 40% of patients on 10 mg of this compound achieving an ACR20 response compared to 28% in the placebo group .
- Study 304 : This study further confirmed the findings from VeRA, showing similar ACR response rates among patients receiving this compound alongside methotrexate treatment .
Despite these promising results, the overall clinical efficacy was modest, with transient reductions in inflammatory biomarkers observed .
Acute Coronary Syndromes
This compound has also been investigated for its potential role in treating acute coronary syndromes. Preliminary studies indicated that the drug could inhibit vascular inflammation associated with coronary artery disease:
- Phase IIa Study : This trial demonstrated that this compound was well-tolerated and showed potential in reducing inflammatory processes linked to plaque instability and rupture, which are critical factors in myocardial infarction and unstable angina .
Case Study 1: Efficacy in Rheumatoid Arthritis
A patient cohort receiving this compound exhibited significant improvements in joint tenderness and swelling within two weeks of treatment initiation. The study highlighted reductions in serum levels of inflammatory markers such as C-reactive protein and soluble tumor necrosis factor receptor p55 .
Case Study 2: Safety Profile in Acute Coronary Syndromes
In a study focused on acute coronary syndrome patients, this compound was associated with a higher incidence of serious infections compared to placebo; however, it did not lead to increased adverse events overall. This suggests a need for careful monitoring during treatment .
Data Summary Table
Application Area | Study Type | Key Findings |
---|---|---|
Rheumatoid Arthritis | VeRA Study | ACR20 response: 40% (10 mg) vs. 28% (placebo) |
Study 304 | Similar efficacy with methotrexate; modest overall improvement | |
Acute Coronary Syndromes | Phase IIa Study | Potential reduction of vascular inflammation; higher serious infection rates observed |
Mécanisme D'action
VX-702 exerts its effects by selectively inhibiting p38α MAPK, a key enzyme in the MAPK signaling pathway. This inhibition leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta. By blocking these cytokines, this compound reduces inflammation and alleviates symptoms of inflammatory diseases .
Comparaison Avec Des Composés Similaires
VX-702 is unique due to its high selectivity for p38α MAPK and its potent anti-inflammatory effects. Similar compounds include:
SB203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
Doramapimod (BIRB 796): A potent p38 MAPK inhibitor with broader activity against multiple MAPK isoforms.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor used in cancer research.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Activité Biologique
VX-702 is an investigational small molecule that functions as a p38 mitogen-activated protein kinase (MAPK) inhibitor. It is primarily being explored for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis (RA). This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and its pharmacodynamics.
This compound inhibits the p38 MAPK pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, this compound aims to reduce the production of pro-inflammatory cytokines and other mediators involved in chronic inflammation. This mechanism positions this compound as a promising candidate for treating conditions characterized by excessive inflammation, such as RA.
Study Design
This compound has been evaluated in several clinical trials, notably two pivotal Phase II studies: the VeRA study and Study 304. Both studies were designed to assess the efficacy and safety of this compound in patients with active, moderate-to-severe RA.
VeRA Study
- Participants : 313 patients
- Duration : 12 weeks
- Dosing : Patients received either placebo, 5 mg, or 10 mg of this compound once daily.
Study 304
- Participants : 117 patients
- Duration : 12 weeks
- Dosing : Patients received placebo, daily this compound, or twice-weekly this compound alongside methotrexate (MTX).
Results Summary
The results from these studies indicated that this compound treatment led to improvements in clinical outcomes measured by the American College of Rheumatology (ACR) criteria:
Study | Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
---|---|---|---|---|
VeRA | Placebo | 28 | Not reported | Not reported |
5 mg this compound | 36 | Not reported | Not reported | |
10 mg this compound | 40 | Not reported | Not reported | |
Study 304 | Placebo | 22 | Not reported | Not reported |
Daily 10 mg + MTX | 40 | Not reported | Not reported | |
Twice Weekly + MTX | 44 | Not reported | Not reported |
The ACR20 response rates showed a numerical improvement for this compound compared to placebo; however, statistical significance was not consistently achieved across studies .
Biomarker Analysis
Biomarkers of inflammation were assessed throughout the trials. Significant reductions in C-reactive protein (CRP), soluble tumor necrosis factor receptor p55 (sTNFRp55), and serum amyloid A levels were observed as early as week one. However, these biomarker levels returned to baseline by week four, indicating a transient effect on inflammation .
Safety Profile
The safety profile of this compound was generally favorable. The overall frequency of adverse events was similar between the this compound and placebo groups. However, serious infections were noted more frequently in the this compound groups during the VeRA study but not in Study 304 .
Effects on Acute Kidney Injury
Recent studies have explored the potential of this compound beyond RA. For instance, research indicated that this compound could ameliorate sepsis-associated acute kidney injury (S-AKI) by inhibiting pro-inflammatory cytokine release from macrophages. This suggests that this compound may have broader applications in managing inflammatory responses associated with acute conditions .
In Vitro Studies
In vitro studies have demonstrated that this compound can improve platelet storage properties when added to stored platelets. This finding points to its potential utility in transfusion medicine and further underscores its anti-inflammatory properties .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating VX-702’s anti-inflammatory effects?
- Answer: this compound’s efficacy is best studied in ex vivo blood assays (e.g., LPS-primed human blood) to measure cytokine suppression (e.g., IL-6, IL-1β, TNFα) using IC50 values (59–122 ng/mL) . For in vivo inflammatory models, collagen-induced arthritis (CIA) in mice is widely used, with efficacy comparable to methotrexate (0.1 mg/kg) and prednisolone (10 mg/kg) when administered orally . Ensure dose optimization based on its pharmacokinetics: half-life (16–20 hours) and distribution volume (73 L/kg) .
Q. How does this compound’s selectivity for p38α MAPK influence experimental design?
- Answer: this compound exhibits 14-fold selectivity for p38α over p38β and no cross-reactivity with ERK or JNK pathways . To validate specificity, use kinase profiling assays (e.g., competitive ATP-binding studies) and include controls for off-target effects (e.g., JNK/ERK phosphorylation assays). In platelet studies, confirm that this compound does not interfere with aggregation pathways (e.g., collagen-induced Ca<sup>2+</sup> mobilization) .
Q. What are the critical solubility and storage considerations for this compound in cell-based assays?
- Answer: this compound is soluble in DMSO (81 mg/mL) but insoluble in water/ethanol . For cell culture, prepare stock solutions at 10 mM in DMSO and dilute to working concentrations (<1% DMSO final). Use non-sterile handling protocols with endotoxin-free solvents to avoid bacterial contamination . Store aliquots at -20°C (short-term) or -80°C (long-term) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s transient biomarker suppression and lack of sustained clinical efficacy in rheumatoid arthritis (RA)?
- Answer: Phase II trials showed rapid reductions in CRP and serum amyloid A (SAA) within 1 week, but levels rebounded by week 4 despite maintained dosing . Proposed mechanisms include compensatory kinase activation (e.g., JNK) or feedback loops in cytokine networks. To address this, combine this compound with pathway-specific inhibitors (e.g., TNFα blockers) or use transcriptomics to identify escape pathways .
Q. What methodological approaches optimize this compound’s dosing regimen in complex disease models (e.g., fibrosis or acute coronary syndrome)?
- Answer: In bleomycin-induced lung fibrosis, daily oral dosing (10 mg/kg) reduced collagen deposition and promoted fibroblast apoptosis via p38α inhibition . For acute coronary syndrome (ACS), a 5-day regimen (5–40 mg/day) achieved dose-dependent CRP suppression (-37% to -71%) post-PCI . Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to align dosing intervals with this compound’s half-life (16–20 hours) and tissue distribution .
Q. How does this compound improve platelet survival in transfusion models, and what are the implications for experimental design?
- Answer: In SCID mouse transfusion models, this compound (10 µM) enhanced platelet survival by 20–30% under cold or temperature-cycled storage by preserving mitochondrial function and reducing p38-mediated apoptosis . For replication, pre-treat platelets with this compound before storage and validate using flow cytometry (annexin V/PI staining) and metabolic assays (e.g., lactate dehydrogenase activity) .
Q. What strategies mitigate the “biomarker escape” phenomenon observed in RA clinical trials?
- Answer: Biomarker escape (e.g., CRP rebound) may result from p38α-independent inflammatory pathways. Use multi-omics approaches (e.g., proteomics/RNA-seq) to map compensatory signaling. In Study 304, intermittent dosing (twice weekly) delayed but did not prevent escape, suggesting intrinsic limitations of p38α inhibition alone . Combinatorial therapies targeting upstream (e.g., TLR4) or parallel (e.g., NF-κB) pathways are recommended .
Q. Data Analysis and Interpretation
Q. How should researchers interpret conflicting in vitro vs. in vivo potency data for this compound?
- Answer: While this compound shows nanomolar IC50 values in ex vivo cytokine assays (4–20 nM) , higher doses are required in vivo (e.g., 5–50 mg/kg in rodent models) due to protein binding and tissue penetration limitations . Use plasma protein binding assays and tissue microdialysis to adjust for bioavailability discrepancies.
Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects in preclinical studies?
- Answer: Apply non-parametric tests (e.g., Jonckheere-Terpstra) for dose-response trends in biomarker data (e.g., CRP suppression) . For animal studies, use mixed-effects models to account for inter-individual variability in pharmacokinetics. In fibrosis models, quantify hydroxyproline content and αSMA<sup>+</sup> fibroblasts via immunohistochemistry .
Propriétés
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.